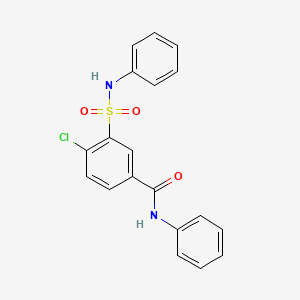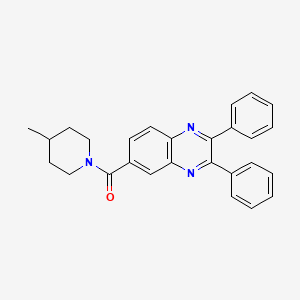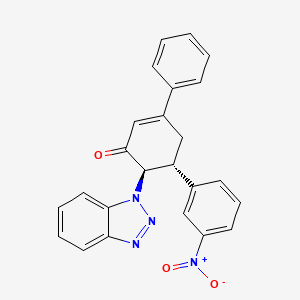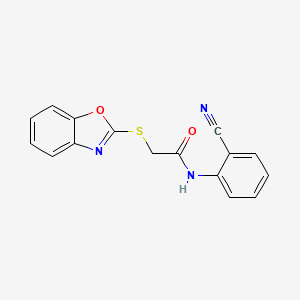
4-Chloro-N-phenyl-3-phenylsulfamoyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Chloro-N-phényl-3-phénylsulfamoyl-benzamide est un composé organique de formule moléculaire C19H14ClNO3S. Il s'agit d'un dérivé du benzamide, présentant un groupe chloro, un groupe phényle et un groupe phénylsulfamoyle liés au noyau benzamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-Chloro-N-phényl-3-phénylsulfamoyl-benzamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Nitration : Le benzène est nitré pour former du nitrobenzène.
Réduction : Le nitrobenzène est réduit en aniline.
Acylation : L'aniline subit une acylation avec du chlorure de chloroacétyle pour former du N-phényl-2-chloroacétamide.
Sulfonation : Le composé résultant est ensuite sulfoné avec du chlorure de phénylsulfonyle pour donner du 4-Chloro-N-phényl-3-phénylsulfamoyl-benzamide.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de synthèses automatisées et de techniques de purification pour garantir un rendement élevé et une pureté optimale.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Chloro-N-phényl-3-phénylsulfamoyl-benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides sulfoniques.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en amine.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium (KMnO4) en milieu acide.
Réduction : Gaz hydrogène (H2) avec un catalyseur au palladium (Pd/C).
Substitution : Hydroxyde de sodium (NaOH) ou d'autres bases fortes.
Principaux produits
Oxydation : Acides sulfoniques.
Réduction : Amines.
Substitution : Divers benzamides substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 4-Chloro-N-phényl-3-phénylsulfamoyl-benzamide présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme unité de construction pour des molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments, notamment dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 4-Chloro-N-phényl-3-phénylsulfamoyl-benzamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne ses effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of 4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Chloro-N-phénylbenzamide : Manque le groupe phénylsulfamoyle.
N-phényl-3-phénylsulfamoyl-benzamide : Manque le groupe chloro.
4-Chloro-N-phényl-3-sulfamoylbenzamide : Manque le groupe phényle sur le sulfonamide.
Unicité
Le 4-Chloro-N-phényl-3-phénylsulfamoyl-benzamide est unique en raison de la présence à la fois des groupes chloro et phénylsulfamoyle, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison de groupes fonctionnels permet des interactions et une réactivité spécifiques qui ne sont pas observées dans les composés similaires.
Propriétés
Formule moléculaire |
C19H15ClN2O3S |
|---|---|
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
4-chloro-N-phenyl-3-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C19H15ClN2O3S/c20-17-12-11-14(19(23)21-15-7-3-1-4-8-15)13-18(17)26(24,25)22-16-9-5-2-6-10-16/h1-13,22H,(H,21,23) |
Clé InChI |
GFZWCUAWRXHLEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-bromobenzene-1,3-diol](/img/structure/B11543749.png)
![2-[5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol](/img/structure/B11543758.png)
![2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11543760.png)


![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate](/img/structure/B11543766.png)

![4-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11543783.png)
![2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11543784.png)
![2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543792.png)


![2-(2,4-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543803.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11543833.png)
